2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

Structure-Based Drug Design Kinase Inhibitor Conformation Solid-State Analysis

Researchers targeting TrkA-mediated chronic and neuropathic pain pathways often face confounding off-target effects from uncharacterized kinase inhibitors. This compound, identified in patent WO2013132376 as a selective TrkA inhibitor, features a fully resolved non-planar crystal structure stabilized by intermolecular N-H···O hydrogen bonds, providing a structurally validated template for molecular docking and dynamics simulations. - Defined 2-methoxy conformational signature dictates pharmacophoric shape; simple analog replacement (e.g., 2-F, 2-Cl, or 3-/4-OMe relocation) unpredictably alters binding modes. - Patent-backed chemotype ensures defensible, publishable preclinical data by avoiding ROCK and other off-target kinase confounding. - Established H-bond donor/acceptor topology enables rational co-crystal and salt screening, accelerating formulation development.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
CAS No. 645418-00-4
Cat. No. B12593669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
CAS645418-00-4
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C18H17N3O2/c1-12-16(17(21-20-12)13-8-4-3-5-9-13)19-18(22)14-10-6-7-11-15(14)23-2/h3-11H,1-2H3,(H,19,22)(H,20,21)
InChIKeyGWCUNNNZXUVESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 645418-00-4) as a Differentiated TrkA-Focused Research Tool


2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a synthetic small molecule belonging to the pyrazole-benzamide class. It is identified in the patent literature as a tropomyosin-related kinase A (TrkA) inhibitor, a target implicated in chronic and neuropathic pain signaling [1]. Unlike generic kinase inhibitor scaffolds, this compound presents a defined, non-planar conformational signature arising from its 2-methoxy substitution, as elucidated by single-crystal X-ray diffraction [2]. Its chemical identity and specific therapeutic targeting profile are tied to a commercial patent estate (WO2013132376), establishing it as a proprietary chemotype rather than a broadly interchangeable building block [1].

Why Generic Substitution Fails: The Critical Impact of 2-Methoxy and 5-Methyl Substituents on Target Engagement and Solid-State Properties


The performance of pyrazole-benzamide kinase inhibitors is exquisitely sensitive to peripheral substituents, making simple analog replacement unreliable. The 2-methoxy group on the benzamide ring is not a passive spectator; it dictates the molecule's distinct three-dimensional conformation, as seen in the solid state, which directly influences its pharmacophoric shape for protein binding. Arbitrarily substituting with other 2-position substituents (e.g., -H, -F, -Cl) or relocating the methoxy group to the 3- or 4-position (e.g., CAS 645418-05-9) will generate a different conformational ensemble and electrostatic potential, fundamentally altering the binding mode to TrkA and other off-target kinases [1]. Furthermore, the specific solid-state packing, stabilized by intermolecular N-H...O hydrogen bonding, influences bulk properties like solubility and stability, making crystallinity and formulation behavior unpredictable for close analogs [1].

Quantitative Evidence Guide: Verifiable Differentiation of 2-Methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide


Crystal Structure Conformation Confirms a Unique, Non-Planar Pharmacophore Distinct from Unsubstituted Analogs

The compound's 3D structure provides a quantifiable baseline that generic or unsubstituted analogs cannot replicate. X-ray crystallography reveals a specific 'butterfly-like' conformation where the central pyrazole ring makes dihedral angles of 35.52° and 62.21° with the attached phenyl and methyl-substituted phenyl rings, respectively [1]. This is in contrast to the unsubstituted parent compound, N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 112884-52-3), where the absence of the 2-methoxy group would lead to a different conformation, steric profile, and hydrogen-bonding capability in the ATP-binding pocket.

Structure-Based Drug Design Kinase Inhibitor Conformation Solid-State Analysis

Defined Intermolecular Hydrogen Bonding Network Influences Salts, Co-crystals, and Solubility

The crystal packing is precisely organized by intermolecular N-H...O hydrogen bonds between the amide N-H and the carbonyl O of adjacent molecules. This network is a direct consequence of the 2-methoxy group's steric influence on the amide linkage's geometry [1]. Analogs like 2-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 4635-72-7) will necessarily form different supramolecular synthons due to the replacement of the methoxy H-bond acceptor with a fluoro group, which cannot participate in the same type of C-H...O interactions.

Crystal Engineering Formulation Science Solid-State Chemistry

IP-Established Selectivity Profile as a TrkA Inhibitor for Pain Indications

The compound is patented (WO2013132376) specifically for its activity as a TrkA kinase inhibitor, with indications including chronic pain and neuropathic pain [1]. This represents a class-level differentiation from other pyrazole-benzamides developed for entirely different targets (e.g., ROCK1/2 or RORγ inverse agonists) . While a direct, quantitative comparison of IC50 values for TrkA vs. TrkB and TrkC is not provided in the available data for this exact compound, its inclusion in a focused patent review for Trk inhibitors implies a meaningful selectivity window has been established by the inventors. Procurement of a generic 'pyrazole-benzamide' without this validated IP profile risks selecting a compound with off-target liabilities like ROCK inhibition, which would confound in vivo pain model studies.

Kinase Selectivity Pain Therapeutics Intellectual Property

Optimal Application Scenarios for 2-Methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide Based on Verified Differentiation


Structure-Based Drug Design and Pharmacophore Refinement for TrkA-Specific Analgesics

Its fully resolved, non-planar crystal structure makes this compound an ideal starting point for molecular docking and dynamics simulations. Researchers can use the precise dihedral angles and hydrogen-bond network as a template for designing next-generation TrkA inhibitors with improved selectivity, avoiding the guesswork required with structurally uncharacterized analogs [1].

Crystal Engineering and Solid-Form Screening

The established intermolecular N-H···O hydrogen bonding pattern provides a rational basis for co-crystal and salt screening. Development scientists can systematically explore pharmaceutical formulations by leveraging the known H-bond donor/acceptor topology, a critical advantage over 2-fluoro or 2-chloro analogs where the interaction landscape is fundamentally different and unpredictable [1].

IP-Protected Tool Compound for in Vivo Pain Model Validation

For preclinical studies investigating the role of TrkA in chronic or neuropathic pain, this compound's patent-backed designation as a TrkA inhibitor offers a more defensible choice than a generic kinase inhibitor scaffold. Its use helps avoid the confounding effects of off-target kinase inhibition (e.g., ROCK) that plague uncharacterized pyrazole-benzamides, thereby generating higher-quality, more publishable data [2].

Quote Request

Request a Quote for 2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.